molecular formula C22H22N2O2S B4234300 N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide

N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide

Cat. No. B4234300
M. Wt: 378.5 g/mol
InChI Key: RJULSGVHELCFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancer cells, and its inhibition by N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide leads to cell cycle arrest and apoptosis. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide also inhibits the activity of the chaperone protein Hsp90, which is essential for the stability and function of many oncogenic proteins.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has been shown to have several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CK2 and Hsp90. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide also inhibits the NF-κB pathway, which is involved in inflammation and immune response. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and Hsp90, making it a valuable tool for studying the role of these proteins in cancer and other diseases. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is also a selective inhibitor, meaning it does not affect the activity of other kinases. However, N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is also not very soluble in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide. One area of interest is the development of more efficient synthesis methods for N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide. Another area of research is the investigation of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide's potential use in the treatment of neurodegenerative diseases. The anti-inflammatory properties of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide also warrant further investigation. Finally, the development of more selective inhibitors of CK2 and Hsp90 based on the structure of N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is an area of active research.
Conclusion:
In conclusion, N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide is a potent inhibitor of the protein kinase CK2 and the chaperone protein Hsp90, making it a valuable tool for studying the role of these proteins in cancer and other diseases. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of the NF-κB pathway. While N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has some limitations for lab experiments, its potential use in the treatment of cancer, neurodegenerative diseases, and inflammation warrants further investigation.

Scientific Research Applications

N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-[4-(4-morpholinyl)phenyl]-2-(1-naphthylthio)acetamide has been shown to have anti-inflammatory and anti-viral properties.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-22(16-27-21-7-3-5-17-4-1-2-6-20(17)21)23-18-8-10-19(11-9-18)24-12-14-26-15-13-24/h1-11H,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJULSGVHELCFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-yl)phenyl]-2-(naphthalen-1-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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